molecular formula C22H20O4 B3920422 Diethyl 1-phenylnaphthalene-2,3-dicarboxylate CAS No. 6512-57-8

Diethyl 1-phenylnaphthalene-2,3-dicarboxylate

Cat. No.: B3920422
CAS No.: 6512-57-8
M. Wt: 348.4 g/mol
InChI Key: VMDCGPAWPGYJSI-UHFFFAOYSA-N
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Description

Diethyl 1-phenylnaphthalene-2,3-dicarboxylate is a useful research compound. Its molecular formula is C22H20O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound diethyl 1-phenyl-2,3-naphthalenedicarboxylate is 348.13615911 g/mol and the complexity rating of the compound is 483. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Chemical Properties

Diethyl 1-phenyl-2,3-naphthalenedicarboxylate is involved in various synthetic processes. For instance, a room-temperature cascade process for its formation utilizes Michael addition and copper-catalyzed α-arylation of malonic acid derivatives. This protocol displays great functional group compatibility, indicating its versatility in chemical synthesis (Li et al., 2010). Additionally, it plays a role in the synthesis of novel chiral naphthylene bisoxazoline ligands, contributing to advancements in chiral chemistry (Wang et al., 2003).

2. Photophysical Studies

In photophysical studies, diethyl 1-phenyl-2,3-naphthalenedicarboxylate's interaction with α- and β-cyclodextrins has been explored using fluorescence spectroscopy and molecular mechanics. These studies reveal insights into its stoichiometries, formation constants, and the changes in enthalpy and entropy upon inclusion (Pastor et al., 2002).

3. Applications in Material Science

In material science, diethyl 1-phenyl-2,3-naphthalenedicarboxylate contributes to the synthesis of heat-resistant and abrasion-resistant print inks, demonstrating its utility in the polymer industry. Such applications underscore its potential in developing new materials with enhanced properties (Zhi, 2002).

4. Solid-State Chemistry

This compound is also significant in solid-state chemistry, particularly in the formation of discrete hydrogen-bonded molecular assemblies. It directs regiocontrolled photoreactivity, facilitating the study of [2 + 2] photodimerization reactions (Varshney et al., 2002).

5. Coordination Chemistry

In coordination chemistry, diethyl 1-phenyl-2,3-naphthalenedicarboxylate is used as a bridging ligand in the synthesis of complex molecules. Its properties facilitate the study of electronic coupling and charge transfer in metal-ligand complexes (Zhu et al., 2016).

Properties

IUPAC Name

diethyl 1-phenylnaphthalene-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-3-25-21(23)18-14-16-12-8-9-13-17(16)19(15-10-6-5-7-11-15)20(18)22(24)26-4-2/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDCGPAWPGYJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311515
Record name diethyl 1-phenylnaphthalene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6512-57-8
Record name NSC243735
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 1-phenylnaphthalene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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